5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene
Description
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a unique substitution pattern: bromine at position 5, fluorine at position 1, methoxy at position 2, and a trifluoromethyl group at position 3. This arrangement creates a sterically hindered and electronically diverse benzene ring. The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, resulting in a polarized aromatic system. Such compounds are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJZSRKYHZZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213270 | |
| Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224604-21-0 | |
| Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224604-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex aromatic compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C₈H₅BrF₄O
- Molecular Weight : 277.44 g/mol
- CAS Number : 1027511-93-8
The presence of bromine, fluorine, and a trifluoromethyl group significantly influences its reactivity and potential applications.
Organic Synthesis
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is utilized in:
- Catalysis : The compound is employed in various catalytic processes to facilitate the formation of complex organic structures. Its unique electronic properties allow for selective reactions that are crucial in synthesizing pharmaceuticals and agrochemicals .
- Synthesis of Pharmaceutical Intermediates : This compound is integral in the synthesis of biologically active molecules, including potential drug candidates targeting various diseases . For example, it has been used as an intermediate in the development of g-secretase inhibitors .
Material Science
In material science, this compound is used to create high-performance materials, particularly polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic components .
Research indicates that compounds similar to this compound exhibit biological activity, making them valuable in medicinal chemistry:
- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting specific cellular pathways involved in tumor growth .
- Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against certain bacterial strains .
Case Study 1: Synthesis of G-secretase Inhibitors
A study demonstrated the use of this compound as a starting material for synthesizing g-secretase inhibitors. The inhibitors were evaluated for their ability to modulate amyloid precursor protein processing, which is crucial in Alzheimer's disease research .
Case Study 2: Development of Antimicrobial Agents
Research has shown that derivatives of this compound possess antimicrobial properties. A series of experiments indicated that modifications to the trifluoromethyl group enhanced activity against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in substituent types, positions, or electronic effects. Key analogs identified include:
Comparative Analysis of Electronic and Steric Effects
Substituent Electronic Effects
- Trifluoromethyl (CF₃) : Strongly electron-withdrawing (-I effect), deactivates the ring, and directs electrophiles to meta/para positions. Enhances thermal and oxidative stability .
- Methyl (CH₃) : Electron-donating (+I effect), increases ring reactivity toward electrophilic substitution.
- Methylsulfanyl (SCH₃) : Moderately electron-donating, less deactivating than CF₃ but more sterically bulky .
- Methoxy (OCH₃) : Electron-donating (+R effect), activates the ring for electrophilic substitution at ortho/para positions .
Steric Considerations
In contrast, analogs like 1-Bromo-3-fluoro-5-methoxybenzene have substituents distributed across the ring, reducing steric clash .
Biological Activity
5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene is an aromatic compound featuring a unique combination of halogen and functional groups, including bromine, fluorine, methoxy, and trifluoromethyl. This structural diversity endows the compound with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of 273.02 g/mol. The compound's structure allows for various chemical reactions, including substitution and coupling reactions, which are crucial for synthesizing derivatives with enhanced biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.02 g/mol |
| CAS Number | 1224604-21-0 |
Synthesis Methods
The synthesis of this compound typically employs multi-step organic reactions. A common method is the Suzuki–Miyaura coupling , which facilitates the formation of carbon-carbon bonds using aryl halides and organoboron compounds in the presence of palladium catalysts. This method is favored for its efficiency and ability to produce high yields of the desired product.
The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl group enhances binding affinity and stability, making it a valuable pharmacophore in drug design. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways that can be beneficial in therapeutic contexts.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For example, derivatives containing similar functional groups have shown significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the methoxy and bromine positions can significantly impact efficacy.
Case Study: Antiproliferative Effects
A study investigated the antiproliferative effects of benzofuran derivatives, which share structural similarities with our compound. It was found that introducing specific substituents at certain positions on the benzofuran ring led to enhanced activity against cancer cell lines, suggesting that similar modifications could be explored for this compound derivatives .
Antimicrobial Activity
In addition to anticancer properties, compounds with trifluoromethyl groups have been noted for their antimicrobial activities. The presence of halogens often contributes to enhanced interactions with microbial targets, potentially leading to increased efficacy against bacterial and fungal pathogens.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | Lacks methoxy and fluorine groups | Moderate antibacterial activity |
| 3-Bromo-α,α,α-trifluorotoluene | Different substitution pattern | Limited biological studies available |
The unique combination of bromine, fluorine, methoxy, and trifluoromethyl groups in this compound contributes to its distinct chemical profile and potential biological applications.
Q & A
Q. What are the established synthetic routes for 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethyl)benzene?
The synthesis typically involves sequential halogenation and functionalization steps. A common approach starts with a meta-substituted benzene derivative, where bromine and fluorine are introduced via electrophilic aromatic substitution (EAS). Methoxy and trifluoromethyl groups are added using Ullmann coupling or nucleophilic displacement under controlled conditions. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys-based models) can predict feasible pathways by prioritizing regioselectivity and steric effects .
Q. How is this compound characterized to confirm its structural identity?
Key techniques include:
- NMR Spectroscopy : and NMR identify substituent positions and coupling patterns. For example, the deshielded proton adjacent to the trifluoromethyl group appears as a distinct singlet .
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s / doublet) .
- X-ray Crystallography : Resolves spatial arrangement, particularly for derivatives with steric hindrance .
Q. What precautions are required for handling and storage?
Store at 0–6°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of methoxy or trifluoromethyl groups. Use anhydrous solvents (e.g., dry DCM) during reactions to avoid side reactions with moisture-sensitive substituents .
Advanced Research Questions
Q. How do substituents influence regioselectivity in cross-coupling reactions involving this compound?
The trifluoromethyl group acts as a strong electron-withdrawing meta-director, while the methoxy group is an ortho/para-director. In Suzuki-Miyaura couplings, the bromine atom at the 5-position undergoes selective substitution. Computational DFT studies can model steric and electronic effects to predict reaction outcomes .
Q. What strategies mitigate competing side reactions during functionalization?
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce radical pathways in fluorination steps.
- Catalytic Systems : Palladium/copper bimetallic catalysts improve selectivity in Buchwald-Hartwig aminations .
- Protecting Groups : Temporarily block the methoxy group with TMSCl to prevent undesired electrophilic attack .
Q. How is this compound utilized in medicinal chemistry as a pharmacophore?
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a scaffold for kinase inhibitors. In vitro studies assess interactions with target proteins (e.g., fluorescence polarization assays for binding affinity). Toxicity profiles are evaluated using hepatocyte viability assays .
Q. What computational tools predict its reactivity in nucleophilic aromatic substitution (SNAr)?
Density Functional Theory (DFT) calculates partial charges and Fukui indices to identify electrophilic centers. Molecular dynamics simulations model solvent effects, showing polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
Contradictions and Resolutions
- Synthesis Yield Discrepancies : Some routes report <50% yields for methoxy introduction due to competing demethylation. This is resolved by using milder bases (KCO instead of NaOH) and shorter reaction times .
- Biological Activity Variability : Discrepancies in IC values across studies may stem from differences in assay conditions (e.g., serum protein interference). Standardizing protocols (e.g., using serum-free media) improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
